(1S,2S)-2-Fluorocyclopropanamine
Description
Significance of Fluorinated Small Molecules in Contemporary Chemical Sciences
The strategic incorporation of fluorine into small organic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.govencyclopedia.pub Fluorinated compounds are notably prevalent among pharmaceuticals, with a significant percentage of all new drugs approved by the FDA containing at least one fluorine atom. nih.govnih.gov This trend is driven by the unique and powerful effects that fluorine substitution can have on a molecule's properties. nih.govresearchgate.net
Furthermore, fluorine's high electronegativity—the highest of any element—profoundly alters a molecule's electronic characteristics. nih.govtandfonline.comnih.gov This can modify the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to permeate biological membranes. nih.govtandfonline.com The introduction of fluorine can also modulate lipophilicity, a key parameter in drug design that influences absorption, distribution, and target engagement. nih.govresearchgate.netnih.gov Depending on the molecular context, fluorine can either increase or decrease lipophilicity, providing a tool to fine-tune a drug candidate's pharmacokinetic profile. mdpi.com The atom's small size, with a van der Waals radius similar to that of hydrogen and oxygen, allows it to act as a bioisostere for these atoms, often leading to enhanced binding affinity with target proteins without introducing significant steric bulk. nih.govencyclopedia.pub
The Pervasive Role of Cyclopropane (B1198618) Scaffolds in Organic Synthesis and Molecular Design
The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable motif in organic chemistry. acs.org Its high degree of ring strain makes it a reactive entity, but when incorporated into larger structures, it imparts a unique and desirable set of properties. libretexts.org Chiral cyclopropane rings are recognized as key pharmacophores—the essential molecular features for pharmacological activity—found in numerous pharmaceuticals and bioactive natural products. nih.govnih.gov
The rigid, three-dimensional structure of the cyclopropane scaffold serves as a conformational constraint, locking adjacent substituents into well-defined spatial orientations. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity. The defined geometry of cyclopropane derivatives makes them ideal scaffolds for presenting functional groups in precise three-dimensional arrangements to interact with enzyme active sites or receptors. nih.gov
Consequently, functionalized cyclopropanes are highly sought-after as building blocks in both target-oriented and diversity-oriented synthesis. rsc.org Chemoenzymatic strategies have been developed for the stereoselective assembly of these structures, highlighting their value. nih.govnih.gov The ability to construct complex heterocyclic compounds from activated cyclopropane derivatives further underscores their versatility in synthetic chemistry. rsc.org
Fundamental Impact of Fluorine Substitution on Molecular Conformation, Electronic Properties, and Reactivity of Cyclopropylamine (B47189) Systems
The introduction of a fluorine atom onto a cyclopropylamine skeleton merges the distinct properties of both moieties, resulting in a system with unique characteristics.
Conformational Effects: Fluorine substitution significantly influences the conformational preferences of the cyclopropane ring. researchgate.net Due to its electronegativity, fluorine engages in various hyperconjugative and electrostatic interactions that can stabilize specific conformers. For instance, computational studies on fluorinated cyclopropane amides have shown that the lowest energy conformer often positions the C-F bond to optimize interactions with adjacent groups, such as orienting it opposite to a carbonyl oxygen. researchgate.net This control over conformation is critical, as the precise spatial arrangement of the amine and other substituents dictates the molecule's ability to interact with biological targets.
Electronic Properties: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. tandfonline.comnih.gov In a cyclopropylamine system, this effect lowers the basicity (increases the pKa) of the amine group compared to its non-fluorinated analog. tandfonline.comnih.gov This modulation of pKa is crucial for pharmaceutical applications, as it can improve bioavailability by increasing the fraction of the neutral, membrane-permeable form of the drug at physiological pH. tandfonline.com Furthermore, fluorination lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can enhance stability and alter reactivity. nih.govrsc.org
Reactivity: The electronic perturbations caused by fluorine also affect the molecule's chemical reactivity. Research on 2-aryl-2-fluorocyclopropylamines as inhibitors of monoamine oxidase (MAO) has demonstrated a clear link between electronic properties and biological function. nih.gov In that study, the presence of the fluorine atom and other electron-withdrawing substituents on the aromatic ring increased the inhibitory potency against MAO-A. nih.gov This suggests that the electron-deficient nature of the ring, enhanced by the fluorine, is key to the mechanism of action. The stereochemistry (cis vs. trans) of the fluorine and amine groups also plays a pivotal role, with diastereomers often exhibiting different potencies and selectivities for MAO-A versus MAO-B. nih.gov
| Property | Effect of Fluorine Substitution | Underlying Principle | Reference |
|---|---|---|---|
| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. | nih.govresearchgate.net |
| Basicity (pKa of Amine) | Decreased | Strong inductive electron-withdrawal by fluorine reduces electron density on the nitrogen atom. | tandfonline.comnih.gov |
| Conformation | Influences preferred geometry | Hyperconjugative and electrostatic interactions involving the C-F bond stabilize specific rotamers. | researchgate.netnih.gov |
| Binding Affinity | Can be enhanced | Acts as a bioisostere for H or OH; can form favorable interactions (e.g., hydrogen bonds) in protein pockets. | encyclopedia.pubtandfonline.com |
Overview of (1S,2S)-2-Fluorocyclopropanamine as a Stereodefined Chiral Building Block
This compound represents a highly valuable stereodefined chiral building block. The designation (1S,2S) specifies the absolute configuration at the two stereocenters, C1 (bearing the amine) and C2 (bearing the fluorine), defining it as a single enantiomer of the trans-diastereomer. The use of such optically pure compounds is critical in modern drug discovery because biological systems, such as enzymes and receptors, are themselves chiral. nih.govenamine.net The interaction between a drug and its target is stereospecific, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause adverse effects. nih.gov
The value of this compound lies in the combination of its features:
Defined Stereochemistry: As a single enantiomer, it allows for the construction of enantiomerically pure target molecules, eliminating the need for costly chiral separations at later stages and ensuring stereospecific interactions with biological targets. enamine.net
Rigid Scaffold: The cyclopropane ring provides a conformationally restricted backbone, positioning the amine and fluorine functionalities in a precise and predictable trans orientation.
Embedded Fluorine Effects: It carries all the intrinsic advantages of fluorination, including the potential to enhance metabolic stability, modulate pKa, and improve binding affinity. nih.govtandfonline.com
The synthesis of specific isomers of fluorocyclopropylamines often requires sophisticated stereoselective methods, such as the cyclopropanation of fluoroalkenes or rearrangements of fluorinated precursors, to control both relative (cis/trans) and absolute stereochemistry. oup.comimsa.edu The availability of building blocks like this compound provides chemists with a powerful tool to access novel chemical space and design next-generation therapeutics with improved pharmacological profiles. nih.govresearchgate.net
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₆FN | PubChem |
| Molecular Weight | 75.08 g/mol | PubChem |
| IUPAC Name | (1R,2S)-2-fluorocyclopropan-1-amine | PubChem |
| Stereochemistry | cis | PubChem |
Structure
3D Structure
Properties
Molecular Formula |
C3H6FN |
|---|---|
Molecular Weight |
75.08 g/mol |
IUPAC Name |
(1S,2S)-2-fluorocyclopropan-1-amine |
InChI |
InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3-/m0/s1 |
InChI Key |
TUKJTSUSKQOYCD-HRFVKAFMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1F)N |
Canonical SMILES |
C1C(C1F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1s,2s 2 Fluorocyclopropanamine and Analogous Chiral Fluorocyclopropylamines
Asymmetric Synthesis Strategies for Enantiomerically Enriched Fluorocyclopropanamines
The precise control of stereochemistry is paramount in the synthesis of chiral fluorocyclopropylamines. Modern synthetic strategies have moved beyond classical resolution techniques to more elegant and efficient asymmetric catalytic methods. These approaches can be broadly categorized into biocatalytic and transition metal-catalyzed systems, each offering unique advantages in accessing these valuable building blocks.
Biocatalytic Approaches for Stereoselective Cyclopropanation
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. digitellinc.com Enzymes, operating under mild conditions, can exhibit exquisite stereoselectivity, offering a green alternative to traditional chemical catalysts. rochester.edu
Myoglobin (B1173299), a heme-containing protein, has been ingeniously repurposed through directed evolution and rational design to catalyze abiological carbene transfer reactions. researchgate.netnih.gov These engineered myoglobin variants have proven to be highly effective for the asymmetric cyclopropanation of olefins to produce fluorinated cyclopropanes. utdallas.edunih.gov
Researchers have developed myoglobin-based catalysts that can mediate the cyclopropanation of fluorinated alkenes with diazo reagents, such as diazoacetonitrile, with exceptional diastereo- and enantiocontrol. utdallas.edunih.gov For instance, the cyclopropanation of gem-difluoroalkenes using an engineered myoglobin catalyst can achieve diastereomeric ratios (d.r.) of up to 99:1 and enantiomeric excesses (e.e.) of 99%. utdallas.edunih.gov This biocatalytic system has demonstrated broad substrate scope, tolerating various substituents on the aromatic ring of styrenyl olefins. utdallas.edu The resulting cyclopropyl (B3062369) nitriles can then be converted to the corresponding cyclopropylamines, providing a pathway to compounds like (1S,2S)-2-Fluorocyclopropanamine.
A significant advantage of these myoglobin-based systems is the ability to achieve complementary stereoselectivity. By selecting different myoglobin variants, either the (1S,2S) or the (1R,2R) enantiomer of the cyclopropane (B1198618) product can be obtained with high fidelity. utdallas.eduresearchgate.net For example, one engineered myoglobin variant, Mb(H64V,V68A), consistently produces the (1S,2S)-configured cyclopropanes from various styrene (B11656) derivatives. researchgate.net This stereocomplementarity is crucial for accessing both enantiomers of a chiral drug, which often exhibit different pharmacological activities. researchgate.net
Table 1: Engineered Myoglobin-Catalyzed Cyclopropanation of Fluorinated Olefins
| Olefin Substrate | Myoglobin Variant | Carbene Source | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Product Configuration | Reference |
|---|---|---|---|---|---|---|
| 3,4-Difluorostyrene | Engineered Globin | Ethyl Diazoacetate | >99:1 | 98% | (1R, 2R) | nih.gov |
| gem-Difluoroalkenes | Engineered Myoglobin | Diazoacetonitrile | up to 99:1 | 99% | (1S, 2S) | utdallas.edunih.gov |
| Aryl-substituted Olefins | Mb(H64V,V68A) | Ethyl Diazoacetate | >98% de | 96-99.9% | (1S, 2S) | researchgate.net |
| Aryl-substituted Olefins | Engineered Myoglobin | Ethyl Diazoacetate | >98% de | 96-99.9% | (1R, 2R) | researchgate.net |
| Trifluoromethyl-olefins | Engineered Myoglobin | Diazotrifluoroethane | 97-99.9% de | 97-99.9% | N/A | rochester.edunih.gov |
Beyond myoglobin, other enzymes have been engineered to catalyze carbene transfer reactions for the synthesis of chiral fluorinated cyclopropanes. utdallas.edu These biocatalytic methods often overcome limitations associated with traditional metal-based catalysts and provide access to novel chemical transformations. digitellinc.com
Engineered cytochrome P450 enzymes, for example, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of styrenes using diazoester reagents. nih.gov While not explicitly demonstrated for monofluorinated styrenes leading to this compound, the principles of engineering these enzymes for novel carbene transfer reactivity hold significant promise for this application. The ability to tune the enzyme's active site through mutagenesis allows for the optimization of selectivity for specific substrates and the desired stereochemical outcome. acs.org
The use of diazoacetonitrile as a carbene donor in these biocatalytic systems is particularly noteworthy, as the resulting cyclopropyl nitrile is a direct precursor to the desired cyclopropylamine (B47189) functionality. utdallas.edunih.gov The conversion of the nitrile to an amine is a well-established transformation in organic synthesis.
Transition Metal-Catalyzed Enantioselective Cyclopropanation Protocols
Transition metal catalysis remains a cornerstone of asymmetric synthesis, with rhodium and iron complexes being particularly prominent in cyclopropanation reactions. rochester.eduresearchgate.net
Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of olefins with diazo compounds. nih.govrsc.org The development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanations, providing access to a wide range of chiral cyclopropanes. nih.govorganic-chemistry.org
The cyclopropanation of fluorinated olefins using rhodium catalysts offers a direct route to functionalized fluorocyclopropanes. acs.org These reactions have been shown to be efficient for various fluorinated olefins and diazo compounds, yielding products in good to excellent yields and with good diastereoselectivities. acs.org For the synthesis of this compound, a chiral rhodium catalyst would be employed to control the stereochemistry of the cyclopropanation of a suitable fluoro-olefin. The choice of the chiral ligand on the rhodium center is critical for achieving high enantioselectivity. organic-chemistry.orgnih.gov For instance, dirhodium catalysts with chiral N-sulfonylated amino acid or phthalimide-derived ligands have demonstrated excellent enantiocontrol in cyclopropanation reactions. nih.govnih.gov
Table 2: Rhodium-Catalyzed Enantioselective Cyclopropanation
| Olefin Substrate | Rhodium Catalyst | Carbene Source | Diastereoselectivity (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Styrene | Rh₂(S-DOSP)₄ | N-sulfonyl-4-phenyl-1,2,3-triazole | low | low | nih.gov |
| Styrene | Rh₂(S-PTAD)₄ | N-sulfonyl-4-phenyl-1,2,3-triazole | N/A | >70% | nih.gov |
| Styrene | Rh₂(S-PTTL)₄ | N-sulfonyl-4-phenyl-1,2,3-triazole | N/A | >70% | nih.gov |
| Electron-deficient alkenes | Rh₂(S-TCPTAD)₄ | Aryldiazoacetates | N/A | up to 98% | nih.govrsc.org |
| [2.2]Paracyclophane | Rh₂(S-p-PhTPCP)₄ | Aryldiazoacetates | N/A | s-factor up to 20 | acs.org |
| Disubstituted [2.2]paracyclophanes | Rh₂(S-TPPTTL)₄ | Aryldiazoacetates | N/A | 78-98% | acs.org |
Iron, being an earth-abundant and biocompatible metal, is an attractive alternative to precious metals like rhodium. researchgate.net Chiral iron porphyrin complexes have emerged as powerful catalysts for asymmetric cyclopropanation reactions. researchgate.netrsc.org These catalysts can mediate carbene transfer from diazo compounds to olefins with high efficiency and stereoselectivity. rsc.orgresearchgate.net
The mechanism of iron porphyrin-catalyzed cyclopropanation is thought to involve the formation of an iron-carbene intermediate. researchgate.net The chiral environment provided by the porphyrin ligand directs the approach of the olefin, leading to the formation of one enantiomer of the cyclopropane product in excess. rsc.org
A notable example is the use of a chiral iron porphyrin, (+)-D₄-(por)FeCl, which catalyzes the highly enantioselective cyclopropanation of arylalkenes with in situ generated α-diazoacetonitrile. rsc.org This system has demonstrated applicability to a wide range of substrates, including 3,4-difluorostyrene, affording the corresponding cyclopropyl nitrile with high yield and enantioselectivity. rsc.orgresearchgate.net The resulting nitrile can then be reduced to the primary amine, providing a viable route to this compound. The catalyst exhibits high turnover numbers, making it suitable for large-scale synthesis. rsc.org
Table 3: Chiral Iron Porphyrin-Catalyzed Asymmetric Cyclopropanation
| Olefin Substrate | Iron Porphyrin Catalyst | Carbene Source | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Arylalkenes (44 examples) | (+)-D₄-(por)FeCl | α-diazoacetonitrile (in situ) | up to 99% | up to 93:7 | up to 98% | rsc.org |
| 3,4-Difluorostyrene | (+)-D₄-(por)FeCl | α-diazoacetonitrile (in situ) | N/A | N/A | 88% | rsc.orgresearchgate.net |
| Styrenes | [Fe(1)Cl] | Diazo compounds | low | N/A | poor | acs.org |
| Trisubstituted alkenes | Iron porphyrin | Diazo compounds | good | N/A | N/A | rsc.org |
Palladium(II)-Catalyzed Stereoselective Cyclopropanation Utilizing Alkyl Sulfonyl Fluorides
A notable advancement in the synthesis of cyclopropanes involves the use of alkyl sulfonyl fluorides in a palladium(II)-catalyzed stereoselective cyclopropanation of unactivated alkenes. researchgate.netchemrxiv.org This methodology leverages the dual role of the sulfonyl fluoride (B91410) group, which acts as both an acidifying agent and an internal oxidant. researchgate.netchemrxiv.org This dual reactivity facilitates the key steps of carbopalladation and oxidative addition within the catalytic cycle. researchgate.netchemrxiv.org
The reaction demonstrates broad substrate scope, accommodating various alkyl sulfonyl fluorides that contain functional groups such as nitriles, esters, isoxazolyls, pyrazolyls, and aryls, leading to the formation of cis-substituted cyclopropanes. researchgate.netchemrxiv.org When internal alkenes are used as substrates, this method can produce 1,2,3-trisubstituted cyclopropanes, which are often challenging to synthesize through other methods, with good to moderate yields and predictable diastereoselectivity. researchgate.netchemrxiv.org
Mechanistic studies, including reaction progress kinetic analysis (RPKA) and density functional theory (DFT) calculations, have shed light on the reaction pathway. These studies indicate that the SN2-type C–SO₂F oxidative addition is the turnover-limiting and diastereoselectivity-determining step of the process. researchgate.netchemrxiv.org
| Catalyst System | Substrate | Key Features | Outcome |
| Palladium(II) | Alkyl Sulfonyl Fluorides & Unactivated Alkenes | Sulfonyl fluoride acts as both acidifying group and internal oxidant. | Access to cis-substituted cyclopropanes. |
| Palladium(II) | Alkyl Sulfonyl Fluorides & Internal Alkenes | SN2-type C–SO₂F oxidative addition is turnover-limiting. | Formation of 1,2,3-trisubstituted cyclopropanes with predictable diastereoselectivity. researchgate.netchemrxiv.org |
Organocatalytic and Other Asymmetric Cyclopropanation Approaches
Michael-Initiated Ring Closure Strategies for Fluorocyclopropanes
Michael-initiated ring closure (MIRC) reactions represent a powerful and versatile strategy for the asymmetric synthesis of cyclopropane rings. rsc.org This approach has been successfully applied to the synthesis of fluorinated cyclopropanes from readily available alkyl triflones, yielding products in good to excellent yields with moderate diastereoselectivity. nih.gov The proposed mechanism for this transformation involves a tandem sequence of Michael addition of the triflone, followed by an intramolecular nucleophilic cyclization with the elimination of the trifluoromethylsulfonyl group (-SO₂CF₃), and subsequent elimination of fluoride. nih.gov
Furthermore, a one-pot tandem halogenation/Michael-initiated ring-closing reaction of α,β-unsaturated nitriles and activated methylene (B1212753) compounds provides a highly diastereoselective route to functionalized cyclopropanes under mild conditions. rsc.org For the synthesis of chiral 3,3'-cyclopropyl oxindoles, an organocatalytic cascade approach based on the asymmetric vinylogous Michael addition of 4-nitroisoxazole (B72013) derivatives to N-Boc isatylidene malonates followed by intramolecular alkylation has been developed, demonstrating remarkable stereocontrol. nih.gov
Strain-Release-Driven Stereoselective Additions to Cyclopropenes
The inherent ring strain of cyclopropenes provides a thermodynamic driving force for additions across the double bond, enabling the stereoselective synthesis of densely functionalized cyclopropane scaffolds. ku.edu One such strategy involves the directed rhodium(I)-catalyzed asymmetric hydroboration of cyclopropenes that bear ester or amide directing groups. ku.edu While esters show variable results, the use of a more Lewis basic amide function proves to be a highly efficient directing group. ku.edu
Another approach is the directed copper(I)-catalyzed ring-retentive addition of Grignard reagents to cyclopropenes. ku.edu The resulting cyclopropyl Grignard intermediate exhibits high conformational and configurational stability, allowing for highly diastereoselective trapping with various electrophiles. ku.edu This method facilitates the formation of two carbon-carbon bonds and up to four contiguous stereocenters in a single chemical step. ku.edu
| Strategy | Key Features | Outcome |
| Michael-Initiated Ring Closure (MIRC) | Utilizes alkyl triflones or α,β-unsaturated nitriles. nih.govrsc.org | Good to excellent yields of fluorinated and functionalized cyclopropanes. nih.govrsc.org |
| Strain-Release-Driven Additions | Directed additions to cyclopropenes using Rh(I) or Cu(I) catalysts. ku.edu | Stereoselective formation of highly functionalized cyclopropanes. ku.edu |
Chiral Resolution Techniques for Racemic Fluorocyclopropylamine Precursors
The separation of racemic mixtures into their constituent enantiomers is a critical process in the production of optically active compounds. wikipedia.org While asymmetric synthesis aims to produce a single enantiomer directly, chiral resolution remains a widely used and essential technique. wikipedia.orggalchimia.com
A predominant method for chiral resolution is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different solubilities. wikipedia.org The resolving agent is subsequently removed to yield the pure enantiomer. wikipedia.org Common resolving agents include tartaric acid and brucine. wikipedia.org
Cocrystallization is another effective technique for the chiral resolution of racemic compounds. rsc.org This can involve the formation of host-guest inclusion compounds, diastereomeric cocrystal pairs, or enantiospecific cocrystals. rsc.org Chromatographic techniques using chiral stationary phases (CSPs) are also extensively employed for the separation of enantiomers. nih.gov For some processes, integrating a racemization step for the undesired enantiomer can increase the theoretical yield of the desired enantiomer up to 100%. researchgate.net
| Resolution Technique | Principle | Key Advantages |
| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with a chiral resolving agent. wikipedia.org | Widely applicable and established method. wikipedia.org |
| Cocrystallization | Formation of diastereomeric or enantiospecific cocrystals. rsc.org | Effective for a range of compounds. rsc.org |
| Chiral Chromatography | Separation based on differential interaction with a chiral stationary phase. nih.gov | High separation efficiency for analytical and preparative scales. nih.gov |
Precursors and Reagents for Stereoselective this compound Synthesis
Development and Application of Fluoroalkenes and Fluorocarbene Precursors
The synthesis of fluorocyclopropanes often relies on the generation and reaction of fluorinated precursors, such as fluoroalkenes and fluorocarbenes. A palladium-catalyzed cross-coupling of gem-difluorinated cyclopropanes with boronic acids has been developed to produce arylated, alkenylated, or alkylated 2-fluoroallylic scaffolds with high Z-selectivity. nih.gov These monofluoroalkene products can then be hydrogenated to the corresponding alkyl fluorides. nih.gov
Aryl fluorocarbenes can be generated photochemically from aryl fluorodiazirines and subsequently undergo [2+1] cycloaddition with alkenes. rsc.org This reaction can be performed in continuous flow, allowing for the rapid synthesis of 3-fluoro-3-aryl-cyclopropanes. rsc.org
Utilization of Diazo Compounds in Enantioselective Carbene Transfer Reactions
Enantioselective carbene transfer reactions utilizing diazo compounds are a cornerstone for the asymmetric synthesis of cyclopropanes. These reactions, often catalyzed by transition metals, enable the construction of the three-membered ring with high stereocontrol. The choice of catalyst, diazo reagent, and substrate is crucial for achieving the desired enantioselectivity and diastereoselectivity.
Rhodium(II) carboxylates have emerged as particularly effective catalysts for these transformations. For instance, the use of dirhodium(II) tetrakis(N-tetrachlorophthaloyl-(S)-tert-leucinate), Rh₂(S-TCPTTL)₄, and dirhodium(II) tetrakis((S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate), Rh₂((S)-BTPCP)₄, has proven highly successful in the cyclopropanation of various alkenes with diazo reagents. nih.gov These catalysts facilitate the transfer of a carbene moiety to an alkene, with the chiral ligands on the rhodium center directing the approach of the reactants to favor the formation of one enantiomer over the other.
The substrate scope for these reactions is broad, encompassing both electron-rich and electron-poor olefins. For example, the rhodium-catalyzed cyclopropanation of fluoro-, difluoromethyl-, and trifluoromethyl-substituted alkenes with acceptor-acceptor and donor-acceptor diazo reagents has been shown to produce the corresponding fluorinated cyclopropanes with excellent diastereo- and enantioselectivities. nih.gov The nature of the diazo compound itself is also a critical parameter. Donor-acceptor diazo compounds, in particular, have been widely employed due to their enhanced reactivity and selectivity in these catalytic systems. nih.gov
Biocatalysis offers a complementary approach, with engineered enzymes, often based on myoglobin, serving as "carbene transferases". digitellinc.com These biocatalysts can mediate highly enantioselective cyclopropanations of olefins using diazo compounds as carbene precursors under mild conditions. digitellinc.com This enzymatic approach has been successfully applied to the synthesis of a wide range of optically active cyclopropanes, including those with sulfonyl and phosphonyl functionalities, often with exceptional levels of enantioselectivity (up to 99% ee). digitellinc.comutdallas.edu
Recent advancements have also explored the use of other metal catalysts, such as those based on ruthenium and cobalt, for asymmetric cyclopropanation reactions. nih.govmdpi.com For instance, chiral Ru(II) catalysts have been used in intramolecular cyclopropanations, and Co(II) complexes have been shown to catalyze the asymmetric cyclopropanation of α-nitro carbenes. mdpi.com These alternative metal catalysts expand the toolbox available to synthetic chemists for constructing chiral cyclopropanes.
A summary of representative catalytic systems for enantioselective cyclopropanation is presented in the table below.
| Catalyst/Method | Diazo Reagent Type | Olefin Type | Key Features |
| Rh₂(S-TCPTTL)₄, Rh₂((S)-BTPCP)₄ | Acceptor-acceptor, Donor-acceptor | Fluoro-, difluoromethyl-, and trifluoromethyl-substituted alkenes | High diastereo- and enantioselectivities. nih.gov |
| Engineered Myoglobin | Diazoesters, Diazoarylsulfones, Diazoalkylsulfones | Vinylarenes | High yields and excellent enantioselectivity under mild conditions. digitellinc.com |
| Ru(II) complexes | α-Phosphorus substituted carbenes | Various | Intramolecular cyclopropanations. mdpi.com |
| Co(II) complexes | α-Nitro carbenes | Alkenes | Asymmetric cyclopropanation via a metalloradical mechanism. mdpi.com |
| Chiral Rh(II)-based catalysts (e.g., Rh₂(R-DOSP)₄) | Donor/acceptor carbenes from α-diazoesters | 2-Azadienes | Synthesis of aminocyclopropanes with quaternary stereogenic centers. nih.gov |
Hypervalent Iodine Reagents in Fluorinative Ring-Opening Strategies
While the provided search results focus heavily on carbene transfer reactions, it is important to note that other strategies are also employed in the synthesis of fluorinated compounds. Hypervalent iodine reagents are powerful tools in modern organic synthesis, known for their ability to mediate a variety of transformations, including fluorinations. Although the direct application to the synthesis of this compound via a fluorinative ring-opening was not explicitly detailed in the provided results, the principles of using such reagents in fluorination are well-established. These reagents can serve as electrophilic fluorine sources or facilitate ring-opening reactions of suitable precursors, which could then be followed by cyclization to form the desired fluorocyclopropane (B157604) ring. Further research in this specific area would be beneficial to fully elucidate the potential of hypervalent iodine reagents in this context.
Strategic Use of Chiral Auxiliaries and Ligands in Asymmetric Induction
The achievement of high levels of stereocontrol in the synthesis of chiral molecules like this compound is heavily reliant on the strategic use of chiral auxiliaries and ligands. researchgate.net These chiral entities create a diastereomeric interaction during the reaction, influencing the stereochemical outcome of the newly formed stereocenters.
Chiral Ligands in Metal-Catalyzed Reactions:
As discussed in section 2.2.2, chiral ligands are integral to the success of metal-catalyzed enantioselective cyclopropanations. The ligands attached to the metal center, typically rhodium, create a chiral environment that directs the facial selectivity of the carbene addition to the alkene. nih.govnih.gov The development of a diverse array of chiral ligands has been a driving force in advancing asymmetric catalysis. For example, the D₂-symmetric chiral amidoporphyrins have been investigated for their potential in metal-catalyzed cyclopropanation reactions, with the metal ion playing a significant role in the enantioselectivity. nih.gov The choice of ligand is often substrate-dependent, and screening of various ligands is a common practice to optimize the enantiomeric excess of the product.
Chiral Auxiliaries:
Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is typically cleaved to afford the enantiomerically enriched product. A classic example, though not directly for cyclopropanation, is the use of pseudoephedrine as a chiral auxiliary in asymmetric alkylation reactions to synthesize fluorinated compounds. researchgate.net In this approach, the chiral auxiliary controls the stereoselective formation of a new stereocenter. This principle can be conceptually applied to the synthesis of fluorocyclopropane precursors, where a chiral auxiliary could guide the stereoselective formation of one or more stereocenters before the cyclopropane ring is formed.
The strategic selection of the chiral auxiliary or ligand is paramount and is often guided by mechanistic understanding and empirical optimization. The development of new and more effective chiral controllers is an ongoing area of research in asymmetric synthesis.
Control and Achievement of Diastereoselectivity and Enantioselectivity in Synthetic Pathways
The synthesis of a specific stereoisomer like this compound requires precise control over both diastereoselectivity and enantioselectivity. This control is achieved through a combination of factors, including the choice of catalyst, substrate, reagents, and reaction conditions.
Diastereoselectivity:
In the context of cyclopropanation, diastereoselectivity refers to the relative orientation of the substituents on the newly formed cyclopropane ring (i.e., cis vs. trans). In many of the rhodium-catalyzed cyclopropanations of alkenes with diazoesters, a high degree of trans diastereoselectivity is often observed. nih.gov This is attributed to steric interactions in the transition state, where the bulky groups on the alkene and the incoming carbene prefer to be on opposite sides of the forming ring.
For instance, in the cyclopropanation of 2-azadienes with phenyl-substituted diazoesters catalyzed by chiral Rh(II) complexes, the cyclopropane product is obtained as a single diastereomer with the imino and ester groups in a trans relationship. nih.gov Similarly, biocatalytic approaches using engineered myoglobins can also exhibit excellent diastereocontrol, with diastereomeric ratios (d.r.) exceeding 99:1 in some cases. organic-chemistry.org
Enantioselectivity:
Enantioselectivity, the preferential formation of one enantiomer over the other, is primarily governed by the chiral catalyst or auxiliary employed. As detailed in the preceding sections, chiral rhodium catalysts, such as Rh₂(S-TCPTTL)₄ and Rh₂((S)-BTPCP)₄, and chiral-at-metal Rh(III) complexes are highly effective in inducing high enantioselectivity in cyclopropanation reactions, with enantiomeric excesses (ee) often exceeding 90% and in some cases reaching 99%. nih.gov
The following table summarizes the levels of stereoselectivity achieved in various synthetic approaches to chiral cyclopropanes.
| Method | Catalyst/Auxiliary | Substrates | Diastereoselectivity (d.r.) | Enantioselectivity (ee) |
| Rhodium-catalyzed cyclopropanation | Rh₂((S)-BTPCP)₄ | α-trifluoromethyl styrenes and diazo compounds | up to 20:1 | up to 99% |
| Biocatalytic cyclopropanation | Engineered Myoglobin | gem-difluoro alkenes and diazoacetonitrile | up to 200:1 | 99% |
| Rhodium-catalyzed cyclopropanation | Rh₂(R-DOSP)₄ | 2-azadienes and α-diazoesters | single diastereomer | 90:10 to 99:1 er |
| Rh(III)-catalyzed cyclopropanation | Chiral-at-metal Rh(III) complex | β,γ-unsaturated ketoesters and sulfoxonium ylides | >20:1 | up to 99% |
| Asymmetric alkylation | Pseudoephedrine chiral auxiliary | α-fluoroacetamide and nitroalkene | modest | N/A |
| Asymmetric alkylation | Chiral amide enolate and (S)-fluoroiodoacetic acid | N/A | N/A | ≥ 96% (for electrophile) |
The successful synthesis of this compound and its analogs hinges on the careful selection and optimization of these stereocontrol elements. The interplay between the catalyst, ligands, substrates, and reaction conditions ultimately dictates the stereochemical outcome of the final product.
Mechanistic Insights into the Reactivity of 1s,2s 2 Fluorocyclopropanamine and Fluorinated Cyclopropylamine Systems
Analysis of Ring Strain and its Implications for Cyclopropane (B1198618) Reactivity and Stability
The defining characteristic of the cyclopropane ring is its significant ring strain, a result of C-C-C bond angles compressed to 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.orgfiveable.mepressbooks.pub This "angle strain" leads to bent, weaker carbon-carbon bonds and a higher ground state energy compared to non-cyclic alkanes. libretexts.orgmasterorganicchemistry.com This inherent instability, with a ring strain of about 27.6 kcal/mol, is a key factor driving the ring-opening reactions of cyclopropanes. masterorganicchemistry.com
| Property | Value | Implication for Reactivity |
| C-C-C Bond Angle | 60° | High angle strain, driving force for ring-opening. libretexts.orgpressbooks.pub |
| Ring Strain Energy | ~27.6 kcal/mol | Increased potential energy, leading to higher reactivity. masterorganicchemistry.com |
| C-C Bond Dissociation Energy | ~65 kcal/mol | Weaker bonds compared to typical C-C bonds (~80-85 kcal/mol), facilitating cleavage. masterorganicchemistry.com |
Unraveling Fluorine's Electronic Effects on the Cyclopropane Ring and Amine Moiety Reactivity
The fluorine atom in (1S,2S)-2-Fluorocyclopropanamine plays a critical role in the molecule's reactivity through its potent electronic effects. The primary influence is a strong electron-withdrawing inductive effect (-I), which significantly polarizes the carbon-fluorine bond. This creates a partial positive charge on the attached carbon and influences the adjacent atoms. nih.gov This polarization can make the neighboring C-C bonds more susceptible to cleavage during certain ring-opening reactions.
Furthermore, the fluorine atom markedly reduces the basicity of the amine group. Its electron-withdrawing nature, transmitted through the cyclopropane ring, decreases the electron density on the nitrogen atom. This results in a lower pKa of the amine's conjugate acid, rendering it a weaker base than non-fluorinated cyclopropylamine (B47189). This altered basicity is a key factor in its interactions with biological targets. nih.gov
Detailed Mechanisms of Ring-Opening Reactions
The combination of ring strain and fluorine's electronic influence makes fluorinated cyclopropanes prone to a variety of ring-opening reactions. These reactions are often central to their biological activity and metabolic fate.
Electrophilic Ring-Opening Pathways of Fluorinated Cyclopropanes
A common pathway for cyclopropane ring-opening is through electrophilic attack. nih.govrsc.org In this mechanism, an electrophile attacks a C-C bond of the ring, proceeding through an intermediate to form a linear, ring-opened product after being trapped by a nucleophile. nih.govacs.org For fluorinated cyclopropanes, the electron-withdrawing fluorine atom can disfavor the formation of a positive charge on the adjacent carbon, thus directing the electrophilic attack to other positions on the ring. The reaction's speed can be influenced by electron-donating groups on the cyclopropane ring, which supports the electrophilic mechanism. nih.gov
Homolytic Carbon-Carbon Bond Cleavage and Thermal Rearrangements
Under thermal conditions, the strained C-C bonds of the cyclopropane ring can break homolytically, forming a 1,3-diradical intermediate. nih.gov This intermediate can then undergo various rearrangements. In highly fluorinated cyclopropanes, thermal ring-opening reactions with halogens can occur to produce 1,3-dihalofluoropropanes. acs.org The regiochemistry of these reactions is dependent on the substituents present. acs.org The relatively low temperatures required for the C-C bond cleavage in cyclopropanes compared to acyclic hydrocarbons have made them a valuable system for studying homolytic activation. nih.gov
Mechanochemically Triggered Degradation and Hydrogen Fluoride (B91410) Release
Mechanochemical methods, such as ball milling, can induce chemical reactions by applying mechanical force. researchgate.net This technique has been shown to be effective in degrading per- and polyfluoroalkyl substances (PFAS) by breaking the strong carbon-fluorine bonds. researchgate.netnih.gov While specific studies on this compound are not detailed, the general principle suggests that mechanical force could trigger the degradation of such compounds, potentially leading to the release of hydrogen fluoride. This is an area of interest for understanding the stability of fluorinated compounds under mechanical stress. nih.gov
Characterization of Carbene and Carbenoid Intermediates in Fluorocyclopropanation
The synthesis of fluorinated cyclopropanes often proceeds through highly reactive carbene or carbenoid intermediates. nih.gov Understanding the structure and electronic properties of these transient species is crucial for controlling reaction outcomes. A combination of computational chemistry and spectroscopic methods has been employed to gain insight into these intermediates.
One of the primary routes to fluorocyclopropanes involves the generation of a fluorine-containing carbene, which then undergoes cyclopropanation with an alkene. nih.gov The electronic nature of these carbenes is significantly influenced by the fluorine substituent. Fluorine's high electronegativity imparts electrophilicity to the carbene, while its ability to donate a lone pair of electrons (+M effect) can simultaneously stabilize the carbene center and reduce its reactivity. nih.gov This dual nature dictates the carbene's interaction with different alkenes, with the highest yields typically observed when using alkenes bearing electron-donating substituents. nih.gov
Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the structure and nature of these fleeting intermediates. rsc.org For instance, in the direct fluorocyclopropanation of allylic alcohols, DFT calculations were used to provide insights into the structure of the fluoroiodomethyllithium carbenoid, revealing its electrophilic character under specific reaction conditions. rsc.org Computational methods are also instrumental in predicting spectroscopic signatures, such as 19F NMR chemical shifts, which can then be compared with experimental data to confirm the identity of intermediates or products. nih.gov The prediction of NMR spectra through computational analysis has achieved high accuracy, with reported R² values of 0.98 between computed and experimental shifts. nih.gov
Spectroscopic techniques, particularly 19F NMR, are indispensable for characterizing fluorinated organic compounds. nih.govnih.gov The chemical shifts and coupling constants in 1H, 13C, and 19F NMR spectra provide detailed structural and conformational information about fluorinated molecules. nih.govresearchgate.net For example, long-range coupling between protons and fluorine atoms can help determine the relative stereochemistry in the cyclopropane ring. researchgate.net
Table 1: Methods for Characterizing Intermediates in Fluorocyclopropanation
| Characterization Technique | Type of Information Provided | Example Application | Reference |
| Density Functional Theory (DFT) | Provides insights into the structure, stability, and electronic nature (e.g., electrophilicity) of carbene/carbenoid intermediates. Predicts reaction pathways and energy profiles. | Characterization of the fluoroiodomethyllithium carbenoid intermediate. | rsc.orgresearchgate.net |
| 19F NMR Spectroscopy | Offers detailed structural and conformational data. Chemical shifts and coupling constants are sensitive to the fluorine atom's electronic environment. | Identification and quantification of fluorinated products and intermediates without the need for authentic standards. | nih.govnih.gov |
| 1H and 13C NMR Spectroscopy | Provides structural information, including stereochemistry, through analysis of coupling constants (e.g., long-range H-F coupling). | Determination of the β-anomeric configuration in fluorinated nucleosides through analysis of W-shape H-F coupling. | nih.govresearchgate.net |
Understanding Stereochemical Control Elements in Reaction Pathways
Achieving high stereoselectivity is a central challenge in the synthesis of complex molecules like this compound. The stereochemical outcome of fluorocyclopropanation reactions is dictated by a variety of factors, including the choice of catalyst, the structure of the substrate, and the reaction conditions.
Catalytic Systems: The development of advanced catalytic systems has been pivotal in controlling stereochemistry. Both metal-based catalysts and biocatalysts have demonstrated remarkable efficacy.
Chiral Ligands with Metal Carbenoids: Zinc carbenoid-mediated cyclopropanations utilizing a chiral dioxaborolane ligand have been shown to produce 2- and 3-fluorocyclopropanes with high yields and excellent enantioselectivities (often >90% ee). scholaris.ca This method is effective for the cyclopropanation of fluoroallylic alcohols. scholaris.ca
Rhodium Catalysis: Rhodium catalysts, such as Hashimoto's Rh₂(S)-TCPTTL)₄ and Davies' Rh₂(S)-BTPCP)₄, are highly efficient for the enantioselective cyclopropanation of various fluorinated alkenes with diazo reagents. acs.org These catalysts enable reactions between donor-acceptor rhodium carbenes and a range of alkenes. scholaris.ca
Iodine(I)/Iodine(III) Catalysis: A novel organocatalytic approach using an I(I)/I(III) platform facilitates a fluorinative ring contraction of bicyclobutanes to deliver cis-α,α-difluorinated cyclopropanes with high stereoselectivity. acs.orgnih.gov This reaction proceeds through a proposed cyclopropyl (B3062369) carbinyl cation stabilized by the fluorine atom and the cyclopropyl orbitals. nih.gov
Biocatalysis: Engineered myoglobin-based catalysts have emerged as a powerful tool for stereoselective cyclopropanation. utdallas.edunih.gov These biocatalysts can mediate the cyclopropanation of gem-difluoroalkenes with exceptional diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.), a transformation that is challenging for traditional chemocatalysts. utdallas.edunih.gov
Substrate and Reagent Control: The inherent properties of the alkene substrate and the carbene precursor also play a critical role in determining the stereochemical outcome.
Alkene Geometry and Substituents: The stereochemistry of the starting fluoroalkene, whether (Z) or (E), does not appear to limit the success of certain enantioselective cyclopropanations, with both isomers being converted effectively. scholaris.ca However, the position of the fluorine atom on the alkene can influence reactivity. scholaris.ca The presence of electron-withdrawing groups on the substrate, such as a trifluoromethyl-substituted aryl group, can lead to a decrease in reactivity, although high enantioselectivity is often maintained. scholaris.ca
Aromatic Interactions: In some stereoselective reactions, attractive interactions between aromatic rings in the transition state can be a controlling element. nih.gov For instance, aryl-aryl stacking interactions have been identified as the key factor for stereocontrol in certain Diels-Alder reactions, favoring a face-to-face arrangement of the aryl groups in the transition state. nih.gov Such non-covalent interactions can be harnessed to direct the stereochemical pathway of additions to planar intermediates bearing an aromatic substituent. nih.gov
The interplay between the catalyst's chiral environment and the substrate's electronic and steric properties ultimately governs the transition state geometry, leading to the preferential formation of one stereoisomer over others.
Table 2: Examples of Stereoselective Fluorocyclopropanation Systems
| Catalytic System | Substrate Type | Key Features | Stereoselectivity Achieved | Reference |
| Zinc Carbenoid / Chiral Dioxaborolane Ligand | Fluoroallylic alcohols | Simmons-Smith type reaction. Tolerates various electron-donating and -withdrawing groups. | High yields and excellent enantioselectivities (>90% ee). | scholaris.ca |
| Rhodium(II) Catalysts (e.g., Rh₂(S)-BTPCP)₄) | Fluoro-, difluoromethyl-, trifluoromethyl-substituted alkenes | Reaction with donor-acceptor diazo reagents. | High enantioselectivities. | acs.org |
| I(I)/I(III) Organocatalysis (p-TolI / Selectfluor) | Disubstituted bicyclobutanes | Fluorinative skeletal ring contraction (4→3). | Highly cis-selective (up to >20:1 cis:trans). | acs.orgnih.gov |
| Engineered Myoglobin (B1173299) (e.g., Mb(H64V,V68G,L69V)) | gem-Difluorostyrene derivatives | Biocatalytic carbene transfer with diazoacetonitrile. | Excellent diastereo- and enantiocontrol (up to >99:1 dr, 97:3 er). | utdallas.edunih.gov |
Advanced Characterization and Computational Analysis in 1s,2s 2 Fluorocyclopropanamine Research
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are fundamental in the analysis of (1S,2S)-2-fluorocyclopropanamine, offering non-destructive methods to probe its molecular structure and observe transformations during chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy, including Fluorine-19 NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide crucial information about the connectivity and chemical environment of the atoms within the molecule. For instance, in cyclopropane (B1198618), the high symmetry results in all six protons being chemically equivalent, leading to a single peak in the ¹H NMR spectrum. docbrown.info However, the introduction of substituents, as in this compound, breaks this symmetry and leads to more complex spectra that reveal the relative positions of the protons and carbons.
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorinated compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR experiments. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which is significantly larger than that of ¹H NMR. wikipedia.orgthermofisher.com This broad range helps to resolve signals from different fluorine environments within a molecule, providing detailed structural insights. thermofisher.com The coupling constants between fluorine and hydrogen (¹H-¹⁹F) and between different fluorine nuclei (¹⁹F-¹⁹F) are often large and can be observed over several bonds, offering valuable information for confirming the molecule's structure. wikipedia.orgthermofisher.com
In the context of reaction monitoring, NMR techniques, including specialized methods like homonuclear decoupling, can be used to enhance signal-to-noise ratios and improve the detection of specific signals, which is particularly useful for tracking the progress of reactions involving cyclopropane-containing molecules. nih.gov
Table 1: Typical NMR Data for Cyclopropane Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (Cyclopropane) | ~0.22 | Singlet | N/A |
| ¹³C (Cyclopropane) | ~-2.8 | N/A | N/A |
| ¹⁹F (General -CF) | +140 to +250 | Multiplet | J(H,F), J(F,F) vary |
Note: Specific chemical shifts and coupling constants for this compound would require experimental data for the specific compound.
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of this compound. nih.gov Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometry offer high resolving power, allowing for the differentiation of ions with very similar mass-to-charge ratios (m/z). thermofisher.commdpi.com This capability is crucial for distinguishing the target compound from potential isobaric interferences, which are molecules with the same nominal mass but different elemental formulas.
HRMS provides accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which enables the confident assignment of a molecular formula. nih.gov For this compound (C₃H₆FN), the expected exact mass can be calculated and compared to the experimentally measured value to confirm its identity. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, can provide structural information by revealing characteristic fragmentation patterns. nih.gov
The high sensitivity and accuracy of HRMS also make it suitable for quantitative analysis, for instance, in determining the concentration of the compound in complex mixtures or for impurity profiling in pharmaceutical applications. thermofisher.com
Table 2: High-Resolution Mass Spectrometry Data for (1R,2S)-2-Fluorocyclopropan-1-amine
| Property | Value | Source |
| Molecular Formula | C₃H₆FN | PubChem |
| Molecular Weight | 75.08 g/mol | PubChem |
| Exact Mass | 75.048427358 Da | PubChem |
Data for the (1R,2S) stereoisomer is presented as a close reference. nih.gov
X-ray Crystallography for Precise Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.gov For a chiral molecule like this compound, this technique can unambiguously establish the spatial arrangement of the fluorine and amine substituents on the cyclopropane ring.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, which can then be used to construct a detailed 3D model of the molecule. This model reveals precise bond lengths, bond angles, and torsional angles.
A significant challenge can be the growth of high-quality single crystals suitable for X-ray diffraction analysis, especially for small, non-polar molecules. nih.gov However, when successful, X-ray crystallography provides unequivocal proof of the molecule's absolute configuration, which is crucial for understanding its biological activity and for applications in areas like medicinal chemistry.
Computational Chemistry for Predictive Modeling and Mechanistic Elucidation
Computational chemistry offers powerful tools to complement experimental studies by providing insights into the electronic structure, properties, and reactivity of molecules like this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of molecules. core.ac.uk DFT calculations can predict a variety of molecular properties, including:
Optimized geometries: Providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Vibrational frequencies: These can be correlated with experimental IR spectra to aid in the assignment of absorption bands.
NMR chemical shifts: Calculated NMR parameters can assist in the interpretation of experimental spectra. mdpi.com
Reaction energetics: DFT can be used to calculate the energies of reactants, products, and transition states, providing insights into the feasibility and mechanism of chemical reactions. researchgate.netmontclair.edu
By mapping the potential energy surface of a reaction, DFT can help to identify reaction intermediates and transition state structures, thus elucidating the step-by-step mechanism of a chemical transformation. nih.gov This predictive capability is invaluable for understanding the reactivity of this compound and for designing new synthetic routes. The accuracy of DFT calculations depends on the choice of the functional and basis set, and various levels of theory can be employed to achieve the desired balance between computational cost and accuracy. core.ac.uk
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular dynamics (MD) and docking simulations are powerful computational tools for investigating the interactions between a ligand, such as this compound, and its biological target. nih.govdntb.gov.ua Molecular docking predicts the preferred orientation and binding affinity of a molecule when it binds to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the resulting complex over time. mdpi.comnih.gov
In the context of this compound, these simulations are crucial for understanding its mechanism of action as an inhibitor of enzymes like Lysine-Specific Demethylase 1 (LSD1). nih.govmdpi.com LSD1 is an important target in cancer therapy, and many of its inhibitors feature a cyclopropylamine (B47189) scaffold. nih.govrsc.org
Docking simulations would begin by placing the this compound molecule into the active site of a 3D model of the LSD1 enzyme. A scoring function then calculates the binding affinity, predicting the most stable binding pose. nih.gov These simulations can reveal key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com For instance, the amine group of the compound might form hydrogen bonds with specific amino acid residues like Asp555 or His564 in the LSD1 active site, while the fluorocyclopropyl group could engage in hydrophobic interactions. nih.gov
Table 1: Representative Data from a Hypothetical Docking Simulation of this compound with LSD1
| Parameter | Value/Description | Significance |
| Binding Energy | -8.5 kcal/mol | Predicts strong binding affinity to the target. |
| Interacting Residues | Asp555, His564, Lys661, Trp751 | Identifies key amino acids in the LSD1 active site responsible for binding. |
| Hydrogen Bonds | Formed with Asp555 and His564 | Crucial for anchoring the ligand in the correct orientation for inhibition. nih.gov |
| Hydrophobic Interactions | Cyclopropyl (B3062369) ring with Trp751 | Contributes to the overall stability of the ligand-protein complex. |
Ab Initio Quantum Chemical Analysis of Thermochemical Properties and Strain Energy
Ab initio quantum chemical methods are "first-principles" calculations that solve the electronic Schrödinger equation without reliance on experimental data, providing highly accurate information on molecular properties. nih.gov These methods are used to determine the thermochemical properties of this compound, such as its heat of formation and, most notably, its ring strain energy.
The cyclopropane ring is inherently strained due to its three-membered structure, forcing C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. This angular strain contributes to the molecule's reactivity. The introduction of fluorine atoms into the cyclopropane ring further modifies its electronic structure and strain energy. researchgate.net
Ab initio calculations have shown that fluorination increases the p-character of the carbon atom orbitals within the cyclopropane ring, leading to geometric deformations. researchgate.net This results in a substantial increase in the ring strain energy compared to the parent cyclopropane molecule. researchgate.net The strain energy can be calculated using theoretical reaction schemes, such as homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, allowing for a more accurate cancellation of errors in the calculation. High-level methods like Coupled Cluster theory (e.g., CCSD(T)) combined with large basis sets are employed to achieve "chemical accuracy," often within 1 kcal/mol. osti.govresearchgate.net Understanding this increased strain is vital, as it influences the compound's chemical reactivity and its ability to act as an irreversible inhibitor by forming a covalent bond with its target enzyme.
Table 2: Comparison of Calculated Ring Strain Energy
| Compound | Calculation Method | Basis Set | Calculated Strain Energy (kcal/mol) |
| Cyclopropane | Ab Initio (Hartree-Fock) | 6-311G | 27.1 researchgate.net |
| 1,1-Difluorocyclopropane | Ab Initio (Hartree-Fock) | 6-311G | 42.4 researchgate.net |
Note: This table illustrates the principle of increased strain energy upon fluorination as reported in computational studies. researchgate.net Specific values for this compound would require a dedicated calculation.
Chemoinformatics and Bioinformatics in Biocatalyst Design and Screening
The synthesis of chiral molecules like this compound often requires highly selective catalysts. Biocatalysts (enzymes) are ideal for this purpose, and their development can be accelerated using chemoinformatics and bioinformatics tools. mdpi.com
Bioinformatics plays a key role in the initial stages of biocatalyst discovery. This involves mining genomic and proteomic databases to identify existing enzymes, such as aminotransferases or cyclopropanating enzymes, that have activity on substrates similar to the precursors of this compound. mdpi.com Once a potential parent enzyme is identified, its amino acid sequence and 3D structure (if available or predicted via homology modeling) are analyzed to understand its active site architecture and catalytic mechanism.
Chemoinformatics then applies computational techniques to engineer the identified enzyme for the desired reaction. mdpi.com This involves several steps:
Substrate Docking: Docking simulations are used to model how a precursor molecule would fit into the active site of the parent enzyme.
Rational Enzyme Design: Based on the docking results, specific amino acid residues in the active site can be identified for mutation. For example, replacing a bulky amino acid with a smaller one might create space to accommodate the fluorinated substrate, or introducing a polar residue could establish a favorable interaction.
Virtual Screening: Libraries of enzyme variants with different mutations can be virtually created and screened using computational methods to predict which changes will lead to the highest catalytic efficiency and stereoselectivity for producing the desired (1S,2S) isomer.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the enzyme variants with their catalytic activity, guiding the design of more effective biocatalysts. mdpi.com
This integrated in silico approach significantly reduces the time and experimental effort required for developing a biocatalyst tailored for the specific and stereoselective synthesis of this compound.
Table 3: Workflow for Computational Biocatalyst Design
| Step | Field | Tools & Techniques | Objective |
| 1. Target Identification | Bioinformatics | BLAST, Pfam, GenBank | Find existing enzymes with similar function from sequence databases. |
| 2. Structural Analysis | Bioinformatics | Homology Modeling, PyMOL, Chimera | Generate or analyze the 3D structure of the parent enzyme's active site. |
| 3. Substrate Modeling | Chemoinformatics | Molecular Docking (e.g., AutoDock) | Predict how the precursor substrate binds to the parent enzyme. |
| 4. Enzyme Engineering | Chemoinformatics | In Silico Mutagenesis, MD Simulations | Identify key residues for mutation and predict the functional impact of changes. |
| 5. Variant Screening | Chemoinformatics | Virtual Screening, QSAR | Computationally rank mutated enzyme variants to prioritize candidates for experimental testing. mdpi.com |
Advanced Applications of 1s,2s 2 Fluorocyclopropanamine As a Chiral Building Block
Integration into Complex Organic Synthesis for Diverse Molecular Scaffolds
The utility of (1S,2S)-2-fluorocyclopropanamine as a chiral synthon extends to its role in diversity-oriented synthesis, where its core structure is elaborated into a wide array of more complex molecular scaffolds. nih.gov The inherent strain and specific stereochemistry of the fluorinated cyclopropane (B1198618) ring are key features that chemists leverage to construct intricate polycyclic systems. Chemoenzymatic strategies have been developed to assemble and diversify chiral cyclopropyl (B3062369) ketones, which serve as versatile intermediates. nih.gov These ketones can be transformed into a variety of enantiopure cyclopropane-containing scaffolds, demonstrating the power of combining biocatalysis with traditional chemical synthesis to generate collections of optically active molecules for medicinal chemistry. nih.gov
A prominent example of its integration into complex scaffolds is in the synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives. nih.gov In these syntheses, the chiral fluorocyclopropane (B157604) unit serves as the foundational core upon which aryl groups and other functionalities are built. The process often involves the asymmetric cyclopropanation of a corresponding olefin, followed by a series of transformations to install the amine and other desired groups, ultimately yielding complex molecules with high stereochemical purity. nih.gov This modular approach allows for the creation of libraries of related compounds, enabling systematic exploration of structure-activity relationships. The resulting scaffolds are not limited to pharmaceutical applications but also hold potential in the development of specialty chemicals and functional materials.
The table below illustrates a synthetic pathway to a complex scaffold starting from a fluorinated cyclopropane precursor, highlighting the versatility of this building block.
| Step | Reactant(s) | Reagent(s) / Condition(s) | Product | Purpose |
| 1 | α-fluorostyrene | Diazoketone, Chiral Copper Catalyst | Chiral fluorinated cyclopropyl ketone | Establishes the core chiral cyclopropane ring with high enantioselectivity. nih.gov |
| 2 | Chiral fluorinated cyclopropyl ketone | N-Boc-hydroxylamine, NaBH3CN | N-Boc protected fluorocyclopropylamine | Introduction of the amine functionality in a protected form. |
| 3 | N-Boc protected fluorocyclopropylamine | Acid (e.g., HCl) | Chiral fluorocyclopropylamine | Deprotection to reveal the primary amine for further functionalization. nih.gov |
| 4 | Chiral fluorocyclopropylamine | Various electrophiles (e.g., acyl chlorides, sulfonyl chlorides) | Diversified molecular scaffolds | Attachment of different functional groups to explore chemical space and biological activity. |
This table represents a generalized synthetic scheme based on established chemical transformations for building complex molecules from cyclopropane precursors.
Rational Design of Fluorine-Containing Bioisosteric Motifs in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. selvita.com Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon allow it to act as a bioisostere for hydrogen atoms, hydroxyl groups, or even carbonyl groups. nih.govacs.org This substitution can profoundly influence a molecule's potency, metabolic stability, membrane permeability, and binding conformation. nih.govacs.org
The this compound motif is an exemplary "smart" bioisostere. The cyclopropane ring acts as a rigid, conformationally constrained spacer, while the fluorine atom modulates the basicity (pKa) of the adjacent amine group. This fine-tuning of electronic properties is critical for optimizing interactions with biological targets like enzymes and receptors. For instance, replacing a more basic amine with the less basic fluorinated analogue can reduce off-target effects, such as inhibition of the hERG channel, a common liability in drug development. nih.gov The strategic placement of fluorine can also introduce favorable non-covalent interactions, such as dipole-dipole or hydrogen bonds, within a protein's binding pocket, thereby increasing affinity and selectivity. tandfonline.com
Development of Novel Chiral Fluorinated Cyclopropylamine (B47189) Scaffolds for Enhanced Bioactivity
Beyond simple bioisosteric replacement, this compound and its derivatives are used to construct entirely novel chiral scaffolds designed for specific biological targets. The goal is to create molecules with enhanced bioactivity and improved selectivity profiles. The defined stereochemistry and conformational rigidity of the scaffold reduce the entropic penalty upon binding to a target, which can lead to higher potency.
A compelling case study is the development of selective agonists for the serotonin (B10506) 5-HT2C receptor, a target for treating obesity and central nervous system disorders. nih.gov Researchers designed a series of novel fluorinated 2-phenylcyclopropylmethylamine derivatives, using the (1S,2S) configuration as a key element to achieve high potency and, crucially, selectivity against the related 5-HT2B receptor. nih.gov Agonism at the 5-HT2B receptor is associated with a risk of cardiac valvulopathy, making selectivity essential for safety. nih.gov
The research findings below highlight the impact of subtle structural and stereochemical changes on biological activity.
| Compound | Configuration | R-Group | 5-HT2C EC50 (nM) | 5-HT2B Activity |
| (+)-21a | (1R,2R) | Phenyl | 1.8 | Agonist |
| (-)-21a | (1S,2S) | Phenyl | 170 | Agonist |
| (+)-21b | (1R,2R) | m-tolyl | 2.0 | No detectable agonism |
| (-)-21b | (1S,2S) | m-tolyl | 230 | No detectable agonism |
| (+)-21c | (1R,2R) | 3-fluorophenyl | 1.1 | Agonist |
| (-)-21c | (1S,2S) | 3-fluorophenyl | 120 | Agonist |
Data adapted from reference nih.gov. EC50 is the half-maximal effective concentration. Lower values indicate higher potency. The data demonstrates that while the (1R,2R) enantiomers are generally more potent, strategic modification (e.g., to the m-tolyl derivative) can eliminate the undesirable 5-HT2B activity in both enantiomers, showcasing the power of scaffold-based design.
This targeted approach, leveraging the unique features of the chiral fluorinated cyclopropylamine scaffold, enables the development of compounds with optimized biological profiles, moving beyond existing chemical classes to create novel therapeutic agents.
Emerging Roles in Advanced Materials Science and Agrochemical Development
While the primary application of this compound is in medicinal chemistry, its unique properties suggest emerging roles in other advanced fields, particularly agrochemical development. The inclusion of fluorine is a major trend in modern crop protection, with over half of recently launched agrochemicals containing fluorinated motifs. researchgate.net Fluorination can enhance the efficacy, metabolic stability, and uptake of pesticides. nih.govnih.gov
The fluorocyclopropane moiety is an attractive scaffold for new insecticides and fungicides. Its conformational rigidity and lipophilicity profile can be tailored to improve transport across the waxy cuticles of plants or the exoskeletons of insects. nih.gov While specific commercial agrochemicals based on the this compound scaffold are not widely documented, the structural motif is highly relevant to ongoing research. For example, the succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide cyclobutrifluram (B12774741) contains a related fluorinated cyclobutane (B1203170) ring, underscoring the industry's interest in small, fluorinated carbocyclic scaffolds for creating potent and effective agrochemicals. researchgate.net The principles of enhancing bioactivity through fluorination and chiral scaffolds are directly transferable from pharmaceuticals to the design of next-generation pesticides that are more potent and potentially have a better environmental profile. nih.govcolab.ws
In advanced materials science, the application of chiral fluorinated cyclopropanes is a more nascent field. However, the unique dipolar properties of molecules containing multiple fluorine atoms on a rigid cyclic frame are of theoretical interest. For example, all-cis polyfluorinated cycloalkanes can exhibit exceptionally large molecular dipole moments, creating "Janus face" molecules with distinct polar and nonpolar surfaces. researchgate.net While research has focused more on polyfluorinated systems, the principles could potentially be applied to materials like liquid crystals or polymers, where the chirality and dipolar nature of the this compound building block could be used to induce specific self-assembly behaviors or create materials with unique dielectric properties.
Future Research Directions and Unresolved Challenges in 1s,2s 2 Fluorocyclopropanamine Chemistry
Innovation in Green and Sustainable Stereoselective Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of (1S,2S)-2-fluorocyclopropanamine is a primary objective for future research. Current synthetic routes often rely on traditional methods that may involve harsh reagents, stoichiometric amounts of chiral auxiliaries, and multi-step procedures that are not amenable to large-scale production. Innovations in green chemistry are crucial to overcoming these limitations.
A significant area of focus is the development of catalytic asymmetric cyclopropanation reactions. While transition metal catalysts have been employed for asymmetric cyclopropanations, recent advancements in biocatalysis show immense promise. nih.gov The use of engineered enzymes, such as heme-containing proteins like myoglobin (B1173299) and cytochromes P450, could offer a highly stereoselective and environmentally friendly alternative. nih.govmdpi.com These biocatalytic approaches have demonstrated success in producing chiral cyclopropane (B1198618) rings with high efficiency and stereoselectivity. nih.gov The repurposing of enzymes like dehaloperoxidase for carbene transfer reactions further expands the toolkit for such transformations. nih.govnih.govacs.org
Another avenue for sustainable synthesis lies in the adoption of flow chemistry. Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automation, which are particularly advantageous when handling potentially hazardous reagents like those used in fluorination. The integration of green solvents, such as ionic liquids or supercritical fluids, into these processes could further reduce the environmental footprint of the synthesis.
Table 1: Comparison of Potential Green Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Challenges |
| Biocatalytic Asymmetric Cyclopropanation | High stereoselectivity, mild reaction conditions, reduced waste. nih.govmdpi.com | Enzyme stability, substrate scope, need for protein engineering. |
| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters. | High initial investment, potential for clogging with solid byproducts. |
| Use of Green Solvents | Reduced environmental impact, potential for catalyst recycling. | Solvent compatibility with reagents, cost, and recovery. |
Exploration of Undiscovered Reactivity Pathways and Transformations
The reactivity of the fluorocyclopropane (B157604) ring in this compound is a fertile ground for discovery. The presence of the fluorine atom and the amine group on the strained cyclopropane ring introduces a unique electronic and steric environment that can be exploited for novel chemical transformations.
One area of exploration is the controlled ring-opening of the cyclopropane ring. The inherent strain of the three-membered ring, coupled with the electronic influence of the fluorine substituent, can lead to selective bond cleavage under specific conditions. For instance, studies on other fluorocyclopropanes have shown that they can undergo ring-opening reactions with halogens to yield 1,3-dihalofluoropropane derivatives. Understanding and controlling the regioselectivity and stereoselectivity of such ring-opening reactions for this compound could provide access to a diverse range of acyclic, stereodefined fluorinated building blocks.
Furthermore, the interplay between the amine and fluoro-substituted cyclopropane could lead to unique intramolecular reactions or rearrangements. The development of new catalytic systems that can selectively activate C-H or C-F bonds within this molecule could unlock unprecedented synthetic pathways.
Development of Advanced Computational Models for Precise Predictive Design of Novel Analogs
The rational design of novel analogs of this compound with tailored properties requires sophisticated computational models. While quantum chemical calculations are currently used to understand the conformational preferences and electronic properties of small molecules, there is a need for more advanced and predictive models.
Future research should focus on developing multi-scale models that can accurately predict not only the intrinsic properties of the molecule but also its behavior in complex biological environments. This includes predicting its binding affinity to target proteins, its metabolic stability, and its pharmacokinetic profile. The use of density functional theory (DFT) can be instrumental in elucidating the conformational landscape and electronic charge distribution of fluorinated cyclopropane derivatives.
Moreover, the development of machine learning algorithms trained on large datasets of experimental and computational data could accelerate the discovery of new analogs with desired biological activities. These predictive models would enable a more targeted and efficient drug discovery process, reducing the reliance on costly and time-consuming trial-and-error approaches.
Table 2: Key Parameters for Computational Modeling of this compound Analogs
| Parameter | Computational Method | Importance in Drug Design |
| Conformational Analysis | Density Functional Theory (DFT) | Understanding 3D structure and interaction with biological targets. |
| pKa Prediction | Quantum Mechanical Calculations | Predicting ionization state and solubility at physiological pH. |
| Metabolic Stability | Molecular Dynamics Simulations | Assessing susceptibility to enzymatic degradation. |
| Binding Affinity | Docking and Free Energy Calculations | Predicting potency against a specific biological target. |
Expanding the Scope of Bioisosteric Applications Beyond Current Paradigms
The fluorocyclopropyl group is a valuable bioisostere in medicinal chemistry, often used to replace gem-dimethyl groups or other small alkyl substituents to improve metabolic stability and modulate physicochemical properties. However, the specific stereochemistry of this compound offers opportunities to expand its bioisosteric applications beyond these conventional roles.
Future research should explore the use of this motif to introduce specific conformational constraints in bioactive molecules. The rigid cyclopropane ring can lock a portion of a molecule into a desired bioactive conformation, leading to enhanced potency and selectivity. The unique vector of the C-F bond can also be exploited to form specific non-covalent interactions, such as hydrogen bonds or halogen bonds, with target proteins.
Furthermore, the development of novel synthetic methods to incorporate the this compound scaffold into a wider range of molecular architectures will be crucial. This will enable medicinal chemists to explore its potential in therapeutic areas where it has not yet been widely applied, such as in the development of new central nervous system agents or anti-infectives. The goal is to move beyond simple bioisosteric replacement and towards the rational design of molecules where the unique properties of this fluorinated motif are fully leveraged to achieve superior pharmacological profiles.
Q & A
Q. What are the primary synthetic routes for (1S,2S)-2-fluorocyclopropanamine, and how do reaction conditions influence stereochemical purity?
- Methodological Answer: The synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. Key parameters include:
- Catalysts: Chiral catalysts (e.g., Rhodium complexes) to enforce (1S,2S) stereochemistry .
- Solvents: Polar aprotic solvents (e.g., THF) improve reaction kinetics and selectivity .
- Temperature: Lower temperatures (−20°C to 0°C) minimize racemization .
- Yield Optimization: Reported yields range from 45–75%, with purity >95% achievable via recrystallization .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: -NMR coupling constants () distinguish axial vs. equatorial fluorine .
- X-ray Crystallography: Resolves absolute configuration .
- Chiral HPLC: Validates enantiomeric excess (e.g., Chiralpak AD-H column, hexane:IPA eluent) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- PPE: Gloves, goggles, and fume hoods required due to irritant properties (H315, H319) .
- Waste Disposal: Neutralize with dilute HCl before incineration to avoid fluorinated byproducts .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s binding affinity to biological targets?
- Methodological Answer: Fluorine’s electronegativity enhances:
- Hydrogen Bonding: Stabilizes interactions with enzymes (e.g., monoamine oxidases) .
- Lipophilicity: LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
- Metabolic Stability: Reduces CYP450-mediated oxidation (see table below) .
| Property | This compound | Non-fluorinated Analog |
|---|---|---|
| LogP | 1.2 | 0.7 |
| CYP3A4 (h) | 4.5 | 1.8 |
Q. What strategies resolve contradictions in reported biological activity between in vitro and in vivo studies?
- Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability differences due to first-pass metabolism .
- Metabolite Identification: LC-MS/MS to detect fluorinated metabolites (e.g., defluorinated byproducts) .
- Dose Adjustments: In vivo efficacy often requires higher doses (e.g., 10 mg/kg vs. 1 µM in vitro) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to predict binding modes to target receptors (e.g., NMDA) .
- QSAR Models: Correlate substituent effects (e.g., meta-fluoro vs. para-fluoro) with IC values .
Data Contradiction Analysis
Q. Why do different synthetic methods report varying yields for this compound?
- Methodological Answer: Contradictions arise from:
- Impurity Profiles: Byproducts from incomplete cyclopropanation reduce isolated yields .
- Catalyst Degradation: Rhodium catalysts deactivate at >25°C, requiring strict temperature control .
- Resolution Methods: Diastereomeric salt formation (e.g., with tartaric acid) improves purity but lowers yield .
Key Research Gaps
- In Vivo Neuroprotective Mechanisms: Limited data on BBB penetration and chronic toxicity .
- Scalability Challenges: Transitioning from milligram to gram-scale synthesis without racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
